molecular formula C11H9N5O6S2 B12942320 N-(5-Acetamido-1,3,4-thiadiazole-2-sulfonyl)-4-nitrobenzamide CAS No. 827624-94-2

N-(5-Acetamido-1,3,4-thiadiazole-2-sulfonyl)-4-nitrobenzamide

Cat. No.: B12942320
CAS No.: 827624-94-2
M. Wt: 371.4 g/mol
InChI Key: GQCMZJBFRKFGDX-UHFFFAOYSA-N
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Description

N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide is a complex organic compound characterized by the presence of a thiadiazole ring, a sulfonyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The acetamido group is introduced by acetylation of the amino group on the thiadiazole ring.

The sulfonylation step involves the reaction of the thiadiazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. Finally, the nitrobenzamide moiety is introduced through a nucleophilic substitution reaction with 4-nitrobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 4-Aminobenzamide derivative.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide
  • N-(5-Acetamido-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide is unique due to the presence of both a sulfonyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

827624-94-2

Molecular Formula

C11H9N5O6S2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonyl]-4-nitrobenzamide

InChI

InChI=1S/C11H9N5O6S2/c1-6(17)12-10-13-14-11(23-10)24(21,22)15-9(18)7-2-4-8(5-3-7)16(19)20/h2-5H,1H3,(H,15,18)(H,12,13,17)

InChI Key

GQCMZJBFRKFGDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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